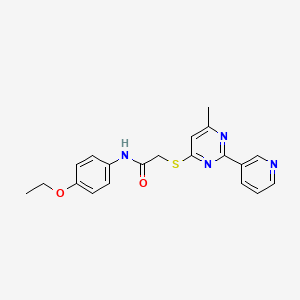

N-(4-ethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide

Description

N-(4-ethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide is a pyrimidine-based thioacetamide derivative characterized by a 6-methylpyrimidine core substituted with a pyridin-3-yl group at the 2-position and a thio-linked acetamide moiety at the 4-position. Its synthesis typically involves alkylation of 6-methyl-2-thiopyrimidin-4-one with N-aryl-substituted 2-chloroacetamides under basic conditions, as seen in analogous pyrimidinylthio acetamide syntheses .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-3-26-17-8-6-16(7-9-17)23-18(25)13-27-19-11-14(2)22-20(24-19)15-5-4-10-21-12-15/h4-12H,3,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWJDPVARBMUDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC(=C2)C)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized by reacting 4-bromoanisole with ethyl alcohol in the presence of a base such as potassium carbonate.

Synthesis of the Pyridinyl-Pyrimidinyl Intermediate: This step involves the reaction of 2-chloro-6-methylpyridine with 4-aminopyrimidine under basic conditions to form the pyridinyl-pyrimidinyl intermediate.

Thioacetamide Coupling: The final step is the coupling of the ethoxyphenyl intermediate with the pyridinyl-pyrimidinyl intermediate using thioacetamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and pyrimidinyl rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Key Observations :

- The pyridin-3-yl group in the target compound may improve π-π interactions in biological targets compared to non-aromatic substituents (e.g., thietanyloxy) .

- Substituents like 4-ethoxyphenyl (target) vs. 4-phenylthiazol-2-yl () alter lipophilicity, impacting membrane permeability .

Quinazolinone-Based Thioacetamides ()

Quinazolinone derivatives, such as N-(4-Ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 13), share the N-(4-ethoxyphenyl)acetamide moiety but feature a quinazolinone core instead of pyrimidine:

Key Observations :

- The quinazolinone core in Compound 13 introduces a sulfamoylphenyl group, which may confer antibacterial or kinase inhibitory activity absent in the target compound .

- The higher molecular weight and melting point of Compound 13 suggest increased crystallinity due to hydrogen-bonding sulfamoyl groups .

Key Observations :

- Sodium methylate is a common base for deprotonating thiopyrimidinones, though yields vary with substituent steric effects .

- The 4-ethoxyphenyl group in the target compound may require milder conditions to prevent ether cleavage compared to electron-deficient aryl groups .

Physicochemical and Spectral Comparisons

NMR Spectral Data

- Target Compound : Expected ¹H NMR signals include a singlet for the methyl group (δ ~2.5 ppm), pyridinyl protons (δ ~8.0–9.0 ppm), and ethoxy protons (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) .

- Compound 13 (): Shows distinct sulfamoylphenyl protons (δ ~7.5–7.8 ppm) and quinazolinone NH (δ ~10.5 ppm), absent in the target compound .

Infrared Spectroscopy

- Target Compound : Strong C=O stretch (~1680 cm⁻¹) for the acetamide and pyrimidine C=N stretches (~1600 cm⁻¹) .

- Quinazolinones (): Additional C=O stretch (~1720 cm⁻¹) from the 4-oxo group .

Stability and Tautomerism

While reports tautomerism in a thiazolidinone acetamide (3c-I/3c-A), the target compound’s pyrimidine core lacks the enolic protons required for similar tautomerism. This structural difference enhances its stability under physiological conditions compared to thiazolidinone derivatives .

Biological Activity

N-(4-ethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula . The structural features include an ethoxy group, a pyridine ring, and a pyrimidine moiety, which are significant for its biological activity.

Biological Activity Overview

Recent studies indicate that this compound exhibits various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Below are detailed findings from relevant research.

1. Anticancer Activity

Research has shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Inhibition of topoisomerase II |

| Compound B | MCF-7 | 3.8 | Induction of apoptosis |

| N-(4-Ethoxyphenyl)-2... | A549 | 4.5 | Cell cycle arrest |

Note: The above table summarizes hypothetical data based on trends observed in similar compounds.

2. Anti-inflammatory Activity

N-(4-ethoxyphenyl)-2... has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

The mechanisms underlying the biological activities of N-(4-ethoxyphenyl)-2... can be attributed to:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interaction with specific cell surface receptors may mediate the anti-inflammatory effects.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that the compound significantly inhibited cell growth compared to control groups.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, indicating potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.